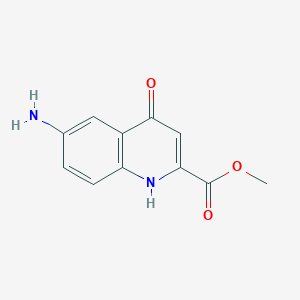

Methyl 6-amino-4-hydroxyquinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

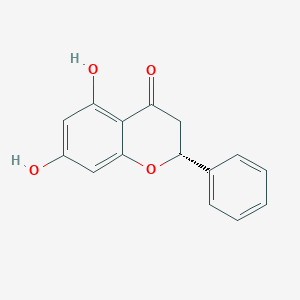

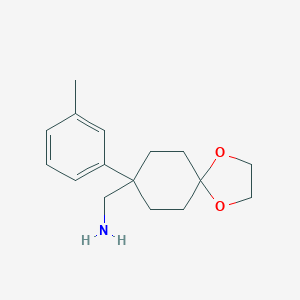

Methyl 6-amino-4-hydroxyquinoline-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mass Spectrometric Study for Drug Candidate Analysis

A study focused on the mass spectrometric analysis of bisubstituted isoquinolines, highlighting the potential of such compounds, including those structurally related to methyl 6-amino-4-hydroxyquinoline-2-carboxylate, as prolylhydroxylase inhibitor drug candidates. This research underlines the importance of these compounds in clinical, forensic, or doping control analysis due to their unusual gas-phase formations of carboxylic acids after collisional activation (Thevis, Kohler, Schlörer, & Schänzer, 2008).

Synthetic Approaches and Chemical Reactions

Research has been conducted on the synthesis of quinoline derivatives, demonstrating the chemical versatility and potential application of these compounds in creating diverse molecular architectures. For instance, the development of quinoline amino acid esters as intermediates for further chemical transformations highlights the role of quinoline derivatives in synthetic organic chemistry (Fathala & Pazdera, 2017).

Auxiliary-Assisted Palladium-Catalyzed Reactions

A method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives has been developed. This research showcases the utility of quinoline derivatives in facilitating selective monoarylation and alkylation, opening avenues for functionalizing amino- and hydroxy-acid derivatives in medicinal chemistry (Shabashov & Daugulis, 2010).

Hepatitis B Virus Inhibition Studies

A study on the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate revealed that the synthesized compounds, including methyl esters and their derivatives, show potent inhibitory effects on Hepatitis B Virus (HBV) replication. This research highlights the potential therapeutic applications of quinoline derivatives in antiviral drug development (Kovalenko et al., 2020).

Fluorescence Sensing Properties

The synthesis and evaluation of quinoline-based isomers for their fluorescence sensing properties towards Al3+ and Zn2+ ions have been explored. These findings suggest the potential application of quinoline derivatives in the development of fluorescence-based sensors for metal ions, contributing to the fields of analytical chemistry and environmental monitoring (Hazra et al., 2018).

Future Directions

“Methyl 6-amino-4-hydroxyquinoline-2-carboxylate” holds great potential in scientific research. Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in medicinal chemistry . They are vital scaffolds for leads in drug discovery . Future research may focus on developing new synthesis methods and exploring the biological and pharmaceutical activities of this compound and its derivatives .

Properties

IUPAC Name |

methyl 6-amino-4-oxo-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCKDZAUNSZESX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)